3-(3-(三氟甲基)-3H-二氮杂环-3-基)苯胺

描述

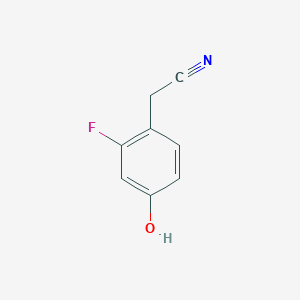

3-(Trifluoromethyl)aniline is an organic compound with the formula CF3C6H4NH2 . It is one of three isomers of trifluoromethylaniline . Classified as an aromatic amine, they are colorless liquids . The corresponding dimethylamino derivative is also known . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)aniline is C7H6F3N . The average mass is 161.124 Da and the monoisotopic mass is 161.045227 Da .Chemical Reactions Analysis

3-(Trifluoromethyl)aniline is a trifluoromethyl- and amine-substituted aromatic compound . Amines are chemical bases. They neutralize acids to form salts plus water . These acid-base reactions are exothermic .Physical And Chemical Properties Analysis

3-(Trifluoromethyl)aniline has a molar mass of 161.12 g/mol . It has a density of 1.29 g/cm3 . Its melting point is 5 to 6 °C and its boiling point is 187 to 188 °C .科学研究应用

Chemical Synthesis

3-(Trifluoromethoxy)aniline is commonly employed in chemical synthesis. Researchers use it as a building block to create more complex molecules. Its trifluoromethoxy group (CF₃O) provides unique reactivity, allowing for the introduction of fluorine atoms into organic compounds. This property makes it valuable in medicinal chemistry and materials science .

Pharmaceutical Intermediates

The compound serves as a pharmaceutical intermediate. It participates in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Researchers explore its potential in designing novel drugs with improved properties, such as enhanced bioavailability or reduced side effects .

Photolabeling and Photoaffinity Studies

The diazirinyl group in 3-(trifluoromethoxy)aniline makes it suitable for photolabeling experiments. Researchers attach this compound to target proteins or biomolecules and then activate it using UV light. The resulting photoaffinity probes allow precise mapping of protein-protein interactions, ligand-receptor binding sites, and enzyme active sites .

Photochemical Crosslinking

Due to its diazirinyl moiety, this compound is also used in photochemical crosslinking studies. When exposed to UV light, it forms covalent bonds with nearby molecules. Researchers exploit this property to study protein-protein interactions, protein-ligand binding, and protein-nucleic acid interactions .

Materials Science

3-(Trifluoromethoxy)aniline contributes to the development of functional materials. Its trifluoromethoxy group can modify the properties of polymers, coatings, and surfaces. Researchers investigate its use in creating hydrophobic or antifouling coatings, as well as in designing materials with tailored optical or electronic properties .

Fluorinated Organic Synthesis

Fluorinated compounds play a crucial role in drug discovery and agrochemical development. Researchers utilize 3-(trifluoromethoxy)aniline to introduce fluorine atoms into organic molecules. The resulting compounds often exhibit improved stability, lipophilicity, and metabolic resistance .

安全和危害

3-(Trifluoromethyl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing fumes, mist, spray, vapors, and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline is an organic compound with the formula CF3C6H4NH2 . It is one of three isomers of trifluoromethylaniline It is known to be used in the synthesis of various drugs , suggesting that its targets may vary depending on the specific drug it is used to produce.

Mode of Action

It is known that the compound is involved in a cascade process involving the 1,4-michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .

Biochemical Pathways

Given its use in the synthesis of various drugs , it is likely that the compound interacts with multiple biochemical pathways, with the specific pathways affected varying depending on the drug it is used to produce.

Pharmacokinetics

It is known that the compound is a colorless liquid with a density of 129 g/cm3 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Given its use in the synthesis of various drugs , it is likely that the compound has diverse effects at the molecular and cellular level, with the specific effects varying depending on the drug it is used to produce.

Action Environment

It is known that the compound is a colorless liquid with a density of 129 g/cm3 , which suggests that its action, efficacy, and stability may be influenced by factors such as temperature and pressure.

属性

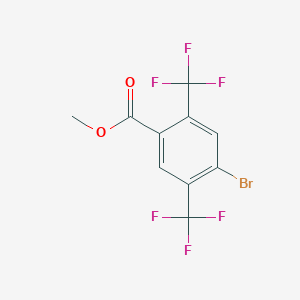

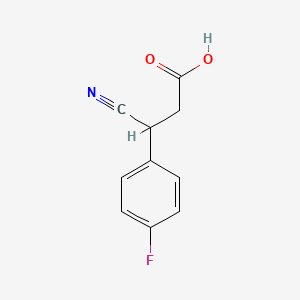

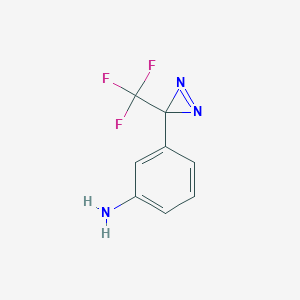

IUPAC Name |

3-[3-(trifluoromethyl)diazirin-3-yl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)7(13-14-7)5-2-1-3-6(12)4-5/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNZVAOBGWMWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2(N=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。